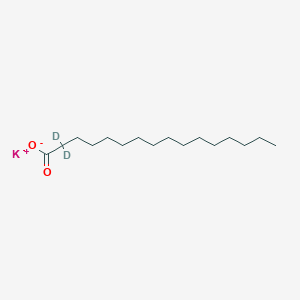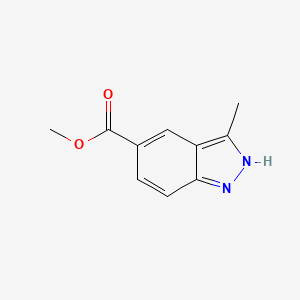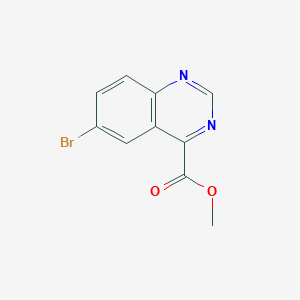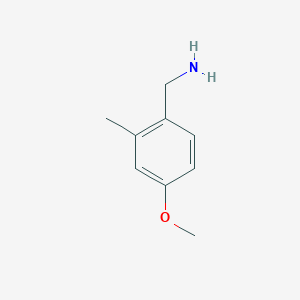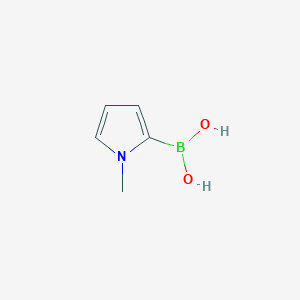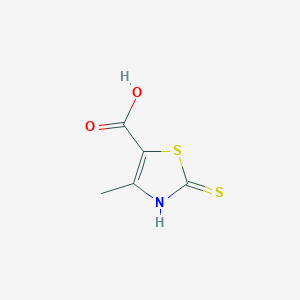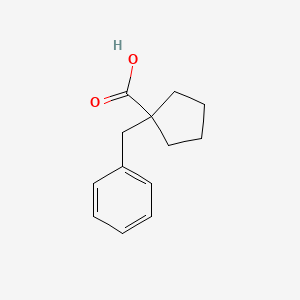
1-Benzylcyclopentanecarboxylic acid
Vue d'ensemble
Description
1-Benzylcyclopentanecarboxylic acid (CAS Number: 220875-85-4) is a cyclic amino acid and an important building block in the synthesis of various compounds. It has a molecular weight of 204.27 .
Molecular Structure Analysis
The InChI code for 1-Benzylcyclopentanecarboxylic acid is 1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
1-Benzylcyclopentanecarboxylic acid has a molecular weight of 204.27 .
Applications De Recherche Scientifique
Phthalates and Human Health
1-Benzylcyclopentanecarboxylic acid, as a derivative of phthalic acid, can be linked to research on phthalates. Phthalates, especially high molecular weight ones like DEHP, DiNP, and DnOP, are used as plasticizers in consumer products, medical devices, and food contact applications. Low molecular weight phthalates are found in personal-care products, solvents, and coatings for pharmaceuticals. The study by Hauser & Calafat (2005) discusses the uses, metabolism, and health effects of phthalates in human populations. These insights are crucial for understanding the broader implications of compounds related to 1-Benzylcyclopentanecarboxylic acid in human health and the environment (Hauser & Calafat, 2005).
Role in Cereals
Friebe (2001) highlights the role of benzoxazinones in cereals, which are related to benzylcyclopentanecarboxylic acid. These compounds serve as defensive agents against plant diseases and pests. Their biological effects on herbivores, nematodes, plant pathogenic fungi, and bacteria are significant, as are their phytotoxic activities in allelopathic interactions. This research enhances our understanding of the ecological roles of compounds related to 1-Benzylcyclopentanecarboxylic acid (Friebe, 2001).
Chemical Synthesis and Applications
Aghahosseini et al. (2019) describe an efficient approach for synthesizing heterocyclic compounds like N-benzoylaziridines and 1,4,2-dioxazoles, which could be relevant to the synthesis and applications of 1-Benzylcyclopentanecarboxylic acid. This research contributes to the development of new methods for producing compounds with potential industrial and pharmaceutical applications (Aghahosseini et al., 2019).
Environmental Impact
Farajzadeh et al. (2015) provide a comprehensive review of the determination of phthalate esters in environmental samples. Since 1-Benzylcyclopentanecarboxylic acid is structurally related to phthalates, this research is crucial for understanding the environmental monitoring and impact of such compounds (Farajzadeh et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-benzylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWROSNRJZXGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627347 | |
| Record name | 1-Benzylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcyclopentanecarboxylic acid | |
CAS RN |
220875-85-4 | |
| Record name | 1-Benzylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

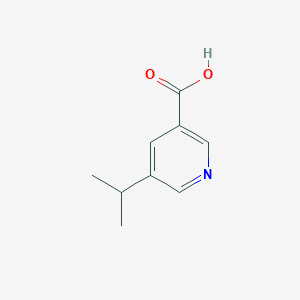
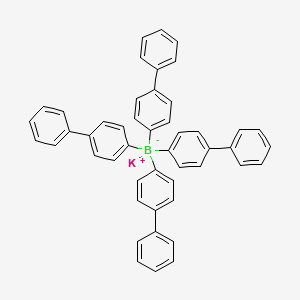
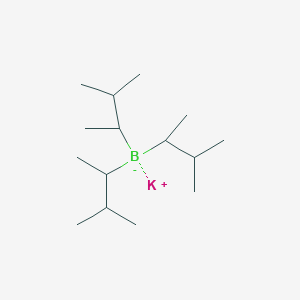
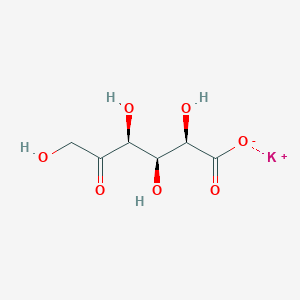
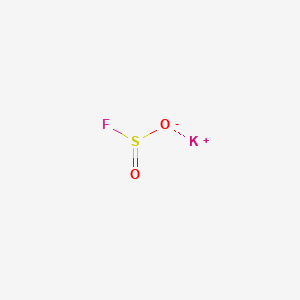
![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
